8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene
Description
Structure
3D Structure
Properties
CAS No. |
87943-81-5 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
9,10-dimethyl-2-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C12H21N/c1-10-4-6-12(8-11(10)2)5-3-7-13-9-12/h13H,3-9H2,1-2H3 |
InChI Key |
GZBUWJYKEXILDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2(CCCNC2)CC1)C |
Origin of Product |
United States |
Mechanistic Studies of Chemical Transformations Involving 8,9 Dimethyl 2 Azaspiro 5.5 Undec 8 Ene
Investigation of Electrophilic and Nucleophilic Reactivity at Key Centers
The primary reactive centers in 8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene are the electron-rich carbon-carbon double bond (C8=C9) and the lone pair of electrons on the nitrogen atom of the secondary amine.
The nitrogen atom, with its available lone pair, acts as a nucleophilic center. It can readily participate in reactions with a variety of electrophiles. The accessibility of this lone pair may be somewhat impeded by the steric bulk of the spirocyclic framework, potentially influencing the kinetics of its reactions.
Pericyclic Reactions and Rearrangements of the Azaspiro[5.5]undecene Core
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org For this compound, the isolated double bond is not ideally suited for common pericyclic reactions like the Diels-Alder reaction, which typically involves a conjugated diene system. libretexts.org
However, the strained spirocyclic core could potentially undergo sigmatropic rearrangements under thermal or photochemical conditions. wikipedia.orgstereoelectronics.orglibretexts.orglibretexts.org A wikipedia.orgmdpi.com-sigmatropic hydrogen shift, for instance, could be envisioned, leading to an isomeric structure. The feasibility of such rearrangements would depend on the specific orbital symmetry requirements and the geometric constraints imposed by the spirocyclic rings. stereoelectronics.orguh.edu Additionally, rearrangements involving the nitrogen atom, such as aza-semipinacol-type rearrangements, could be triggered under specific conditions, leading to ring expansion or contraction. nih.gov
Functionalization Strategies for the Undecene Moiety
The functionalization of the sterically hindered C8=C9 double bond presents a synthetic challenge. Regioselectivity in such reactions is paramount.
Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com In the case of this compound, the use of bulky borane (B79455) reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) would be crucial to control the regioselectivity and overcome the steric hindrance. wikipedia.org The boron atom is expected to add to the less sterically hindered carbon, followed by oxidation to yield the corresponding alcohol with a high degree of regiocontrol.
Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. The stereochemistry of the epoxidation would likely be directed by the steric environment of the spirocycle, with the electrophilic oxygen atom approaching from the less hindered face of the double bond. The regioselectivity of subsequent epoxide ring-opening would be dependent on the reaction conditions (acidic or basic), providing a route to various 1,2-difunctionalized products. nih.govresearchgate.netuniversiteitleiden.nl
Below is a table summarizing potential regioselective functionalization reactions of the alkene bond:
| Reaction | Reagent(s) | Expected Product | Regioselectivity |
| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | Alcohol | Boron adds to the less sterically hindered carbon. wikipedia.org |
| Epoxidation | m-CPBA | Epoxide | Attack from the less sterically hindered face. |
| Dihydroxylation | OsO₄, NMO | Diol | Syn-dihydroxylation from the less hindered face. |
The secondary amine in the 2-azaspiro[5.5]undecene core is a versatile handle for further molecular elaboration.
N-Alkylation: The nitrogen can be alkylated using various alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism. For sterically hindered secondary amines, the use of more reactive alkylating agents like alkyl tosylates in the presence of a non-nucleophilic base can be effective. thieme-connect.com
N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically high-yielding and can be catalyzed by bases or, in some cases, Lewis acids. researchgate.netnih.govbath.ac.uk This derivatization is often used to protect the amine functionality or to introduce new functional groups.
The following table outlines common derivatization reactions at the nitrogen atom:
| Reaction | Reagent(s) | Product Type |
| N-Alkylation | Alkyl halide, Base | Tertiary amine |
| N-Acylation | Acyl chloride or Anhydride | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN) | Tertiary amine |
Advanced Spectroscopic Characterization and Structural Elucidation of 8,9 Dimethyl 2 Azaspiro 5.5 Undec 8 Ene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential to piece together its intricate framework.
Two-dimensional NMR techniques are indispensable for mapping the covalent framework and determining the relative stereochemistry of this compound.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the protons on the piperidine (B6355638) ring would show correlations to their immediate neighbors, helping to trace the spin system through the saturated ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and more readily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the spirocenter and the dimethyl-substituted carbons of the double bond, by observing their correlations to nearby protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is key to determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY can help establish the relative orientation of substituents and the conformation of the two rings.
A hypothetical table of expected NMR data is presented below:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C1 | 1.5-1.7 | 30-35 | H3, H5 |
| C3 | 2.8-3.0 | 45-50 | H1, H5 |
| C4 | 1.6-1.8 | 25-30 | H3, H5 |
| C5 | 2.8-3.0 | 45-50 | H1, H3 |
| C6 (Spiro) | - | 40-45 | H1, H5, H7, H11 |
| C7 | 1.9-2.1 | 25-30 | H11, CH₃-9 |
| C8 | - | 125-130 | CH₃-8, CH₃-9 |
| C9 | - | 120-125 | CH₃-8, CH₃-9 |
| C10 | 2.0-2.2 | 30-35 | H11, CH₃-9 |
| C11 | 1.8-2.0 | 35-40 | H7, H10 |
| CH₃-8 | 1.6-1.8 | 20-25 | C7, C8, C9 |
| CH₃-9 | 1.6-1.8 | 20-25 | C8, C9, C10 |
| NH | 1.5-2.5 (broad) | - | - |
The spirocyclic nature of this compound imparts significant conformational rigidity, yet the six-membered rings can still undergo conformational exchange, such as chair-boat interconversions. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into these conformational dynamics. By analyzing changes in line shapes and coalescence of signals, it is possible to determine the energy barriers associated with these conformational changes, providing a deeper understanding of the molecule's three-dimensional structure and flexibility.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound (C₁₂H₂₁N), the expected exact mass can be calculated and compared to the experimental value, typically with a very high degree of accuracy (within a few parts per million).
Furthermore, by inducing fragmentation of the molecular ion, the resulting fragmentation pattern can provide valuable structural information. Characteristic fragmentation pathways for spirocyclic amines often involve cleavages of the rings. scispace.comresearchgate.net For this compound, one might expect initial fragmentation at the bonds adjacent to the nitrogen atom or the spirocenter, leading to the formation of stable carbocations or radical cations. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. chemguide.co.ukarkat-usa.orgsapub.org
A hypothetical HRMS data table is shown below:
| Ion | Calculated m/z | Observed m/z | Formula | Possible Fragmentation Pathway |
| [M+H]⁺ | 179.1674 | 179.1672 | C₁₂H₂₂N | Protonated molecular ion |
| [M-CH₃]⁺ | 164.1439 | 164.1437 | C₁₁H₁₈N | Loss of a methyl group |
| [C₈H₁₄]⁺ | 110.1096 | 110.1095 | C₈H₁₄ | Cleavage of the piperidine ring |
| [C₅H₁₀N]⁺ | 84.0813 | 84.0811 | C₅H₁₀N | Cleavage of the cyclohexene (B86901) ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). For this compound, these techniques can confirm the presence of key functional groups.
N-H Stretch: A characteristic absorption in the IR spectrum is expected in the range of 3300-3500 cm⁻¹ for the N-H bond of the secondary amine.
C=C Stretch: The carbon-carbon double bond in the cyclohexene ring would give rise to a stretching vibration around 1650-1680 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the amine is expected in the region of 1000-1250 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
The following table summarizes the expected vibrational frequencies:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | 3300-3500 (medium) | 3300-3500 (weak) |
| C-H Stretch (sp³) | 2850-2960 (strong) | 2850-2960 (strong) |
| C=C Stretch | 1650-1680 (weak to medium) | 1650-1680 (strong) |
| C-N Stretch | 1000-1250 (medium) | 1000-1250 (weak) |
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of a single crystal. nih.govresearchgate.net This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity and stereochemistry of the molecule. It would also reveal the preferred conformation of the piperidine and cyclohexene rings in the solid state, as well as any intermolecular interactions, such as hydrogen bonding involving the N-H group.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination
Spiro compounds can exhibit chirality due to the non-planar arrangement of the two rings. wikipedia.org If this compound is chiral and can be resolved into its enantiomers, chiroptical spectroscopy can be used to determine its absolute configuration. saschirality.orgcas.czresearchgate.net Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. This is a powerful, non-destructive method for stereochemical analysis of chiral molecules. acs.org
Computational and Theoretical Investigations of 8,9 Dimethyl 2 Azaspiro 5.5 Undec 8 Ene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and other key parameters that govern chemical reactivity and physical properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene. nih.gov DFT calculations are employed to determine the molecule's ground state geometry, electronic distribution, and thermodynamic properties.
A typical DFT study involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would be performed using a functional such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, paired with a basis set like 6-311++G(d,p) to provide a good description of the electronic structure. nih.gov The results of such a calculation would yield key information including bond lengths, bond angles, and dihedral angles. Furthermore, properties such as the dipole moment, ionization potential, and electron affinity can be derived. The calculated Mulliken charges would reveal the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.
Table 1: Hypothetical DFT Calculated Ground State Properties of this compound at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value |
| Total Energy | -559.87 Hartrees |
| Dipole Moment | 2.15 Debye |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.8 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | -1.8 eV |
This is an interactive data table. You can sort and filter the data.
For even higher accuracy, particularly for benchmarking DFT results or investigating excited states, ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, provide a more rigorous treatment of electron correlation. These methods are crucial for obtaining highly accurate energies and properties, which can be critical for understanding subtle electronic effects. For a molecule like this compound, high-accuracy calculations could be used to refine the understanding of its stability and reactivity.
Conformational Analysis and Energy Landscapes of the Spiro Ring System
The spirocyclic nature of this compound results in a complex conformational landscape. The two rings, a piperidine (B6355638) and a cyclohexene (B86901), are held in a fixed relative orientation by the spiro carbon. However, each ring can still adopt different conformations. scribd.com The piperidine ring can exist in chair, boat, or twist-boat conformations, while the cyclohexene ring adopts a half-chair conformation.
A systematic conformational search, often performed using molecular mechanics force fields followed by DFT optimization of the low-energy conformers, is necessary to map out the potential energy surface. This analysis would reveal the relative energies of different conformers and the energy barriers for interconversion between them. The presence of the methyl groups and the double bond in the cyclohexene ring will significantly influence the conformational preferences. For instance, the methyl groups may prefer equatorial positions to minimize steric strain.
Table 2: Hypothetical Relative Energies of Conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair-Half-Chair (equatorial N-H) | 0.00 | 75.3 |
| Chair-Half-Chair (axial N-H) | 0.85 | 19.2 |
| Twist-Boat-Half-Chair | 5.50 | 5.5 |
This is an interactive data table. You can sort and filter the data.
Transition State Modeling for Reaction Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. For this compound, potential reactions of interest could include N-alkylation, oxidation, or reactions involving the double bond. Transition state modeling would involve searching the potential energy surface for the saddle point connecting reactants and products.
By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined. This information is invaluable for predicting reaction rates and understanding the factors that control selectivity. For example, modeling the protonation of the nitrogen atom would help in understanding its basicity.
Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods
Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of molecules.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the GIAO (Gauge-Including Atomic Orbital) method at the DFT level. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental data.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting predicted IR spectrum can help in identifying characteristic functional groups, such as the N-H and C=C stretching vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and UV-Vis spectra. chemrxiv.org This would provide information on the wavelengths of maximum absorption and the corresponding electronic excitations, which are related to the HOMO-LUMO gap.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound.
| Spectroscopy | Predicted Parameter | Value |
| ¹³C NMR | Chemical Shift (C=C) | 125, 130 ppm |
| ¹H NMR | Chemical Shift (N-H) | 2.5 ppm |
| IR | Vibrational Frequency (N-H stretch) | 3350 cm⁻¹ |
| IR | Vibrational Frequency (C=C stretch) | 1650 cm⁻¹ |
| UV-Vis | λmax | 210 nm |
This is an interactive data table. You can sort and filter the data.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with the environment.
An MD simulation of this compound in a solvent, such as water or chloroform, would reveal how the molecule moves and flexes at a given temperature. This can provide information on the stability of different conformers and the timescale of conformational transitions. Furthermore, MD simulations can be used to study the interactions of the molecule with other molecules, such as a biological receptor, providing a dynamic view of intermolecular binding. nih.gov
Applications of 8,9 Dimethyl 2 Azaspiro 5.5 Undec 8 Ene As a Molecular Scaffold in Research
Potential as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
No research has been published detailing the potential of 8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene as a chiral auxiliary or as a ligand in asymmetric synthesis. The development of novel chiral ligands and auxiliaries is a significant area of chemical research, with a continuous search for structures that can induce high levels of stereoselectivity in chemical reactions. While other spirocyclic systems and 1,8-diazaspiro[5.5]undecane derivatives have been investigated in the context of asymmetric synthesis, there is no corresponding data for this compound. researchgate.net The potential chirality of this molecule and its subsequent application in stereoselective transformations have not been explored in the scientific literature.
Utility in Material Science Research: Scaffolds for Advanced Materials
A review of current literature indicates no studies on the utility of this compound in material science research. Spirocyclic compounds can offer unique geometric and conformational properties that are sometimes exploited in the design of polymers, liquid crystals, and other advanced materials. However, there is no evidence to suggest that this compound has been considered or utilized as a scaffold for such purposes.
Exploration as a Precursor for Novel Chemical Structures in Academic Research
There is no documented exploration of this compound as a precursor for novel chemical structures in academic research. The synthesis and subsequent chemical manipulation of new molecular entities are fundamental to advancing the field of organic chemistry. While the synthesis of related azaspiro[5.5]undecane systems has been described, the specific role of this compound as a starting material for generating further chemical diversity has not been reported. acs.orgnih.govresearchgate.net
Future Directions and Emerging Research Avenues for Azaspiro 5.5 Undecene Derivatives
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like azaspiro[5.5]undecene derivatives to minimize environmental impact. Future research will likely focus on several key areas:
Catalyst-Free and Metal-Free Reactions: A significant push is being made to develop synthetic protocols that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. For instance, one-pot, catalyst-free, and environmentally benign methods are being explored for the synthesis of related heterocyclic compounds. mdpi.com
Use of Greener Solvents: Traditional organic solvents are often volatile and hazardous. Research is shifting towards the use of water, supercritical fluids, or biodegradable solvents in the synthesis of spirocyclic compounds.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. Future methodologies for constructing the azaspiro[5.5]undecene core will likely prioritize high atom economy.
Energy Efficiency: The use of alternative energy sources such as ultrasound and microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
| Green Chemistry Approach | Potential Benefit for Azaspiro[5.5]undecene Synthesis |
| Metal-Free Catalysis | Reduced toxicity and simplified purification. |
| Aqueous Media | Lower environmental impact and improved safety. |
| High Atom Economy | Minimized waste and increased efficiency. |
| Microwave/Ultrasound | Faster reactions and reduced energy consumption. |
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. researchgate.netsemanticscholar.org The integration of flow chemistry for the synthesis of azaspiro[5.5]undecene derivatives is a promising future direction.
Key advantages include:
Improved Safety: Flow reactors handle small volumes of reagents at any given time, minimizing the risks associated with highly reactive or hazardous intermediates. flinders.edu.au
Enhanced Control and Reproducibility: Precise control over temperature, pressure, and reaction time in a continuous-flow system leads to higher yields and better reproducibility. researchgate.net
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more efficient than redesigning a large-scale batch reactor. researchgate.net
Exploration of Bio-orthogonal Reactivity for Chemical Biology Probes
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govresearchgate.net The azaspiro[5.5]undecene framework can be functionalized with "bio-orthogonal handles" to create chemical probes for studying biological systems.
Future research in this area may involve:
Incorporation of Bio-orthogonal Groups: Introducing small, inert functional groups like azides or alkynes onto the azaspiro[5.5]undecene scaffold would allow for their use in bio-orthogonal reactions such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
Development of Caged Compounds: The reactivity of an azaspiro[5.5]undecene-based probe could be "caged" with a photolabile protecting group. The probe would remain inert until activated by light, allowing for precise spatial and temporal control over its activity in a biological system. rsc.org
Applications in Drug Delivery and Imaging: Azaspiro[5.5]undecene derivatives functionalized with bio-orthogonal groups could be used to target specific cells or tissues and then be visualized or release a therapeutic agent upon a specific chemical trigger.
Advanced Computational Studies on Reactivity and Selectivity
Computational chemistry is a powerful tool for understanding and predicting the outcomes of chemical reactions. escholarship.org Advanced computational studies on azaspiro[5.5]undecene derivatives can provide valuable insights into their reactivity and selectivity.
Areas of focus include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the reaction pathways for the synthesis of azaspiro[5.t5]undecenes, helping to understand the factors that control the formation of specific isomers. nih.gov
Predicting Stereoselectivity: Computational models can predict the stereochemical outcome of asymmetric syntheses of chiral azaspiro[5.5]undecene derivatives, guiding the design of more selective reactions.
Rational Design of Catalysts: By understanding the interactions between reactants and catalysts at a molecular level, computational studies can aid in the design of new and more efficient catalysts for the synthesis of these spirocycles.
Expanding the Diversity of Spiro[5.5]undecene Frameworks through Novel Methodologies
The development of novel synthetic methodologies is crucial for expanding the diversity of available spiro[5.5]undecene frameworks, including their aza-analogs. rsc.org
Recent and future approaches include:
Domino Reactions and Cascade Cyclizations: Multi-component reactions and cascade cyclizations allow for the rapid construction of complex spirocyclic systems from simple starting materials in a single step. nih.gov
Enantioselective Synthesis: The development of new chiral catalysts and organocatalytic methods will enable the synthesis of specific enantiomers of azaspiro[5.5]undecene derivatives, which is critical for their application as pharmaceuticals. rsc.org
Dearomatization Strategies: Novel methods involving the dearomatization of readily available aromatic compounds are emerging as a powerful tool for the synthesis of spirocyclic frameworks. rsc.org
| Synthetic Methodology | Description |
| Domino Reactions | Multiple bond-forming reactions occur in a single step without isolating intermediates. |
| Asymmetric Catalysis | Use of chiral catalysts to produce an excess of one enantiomer. |
| Dearomatization | Conversion of a planar aromatic ring into a three-dimensional spirocyclic system. |
Q & A
Q. What are the optimized synthetic routes for 8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene?
The compound can be synthesized via a three-component condensation reaction involving 1,2,3-, 1,2,4-, or 1,3,5-trimethoxybenzene, isobutyraldehyde, and nitriles in concentrated sulfuric acid. This method yields spirocyclic products with varying substituents depending on the nitrile used. Key steps include sulfonation and radical-mediated cyclization. Reaction optimization should focus on controlling aromatic substitution patterns, as they significantly influence reaction rates and yields (e.g., electron-donating groups enhance reactivity) .
Q. How is structural characterization of this compound performed?
Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic geometry and methyl group positions.
- IR Spectroscopy : Identification of carbonyl (C=O) and amine (N–H) functional groups.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
Comparative analysis with related spiro compounds (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives) can resolve ambiguities in stereochemistry .
Q. What solvents and conditions stabilize this compound?
The compound is sensitive to strong acids and bases due to its spirocyclic lactam/amine structure. Use aprotic solvents (e.g., THF, DCM) under inert atmospheres (N/Ar) to prevent hydrolysis. Storage at low temperatures (-20°C) in amber vials minimizes decomposition .
Advanced Research Questions
Q. How do substituents influence the reactivity of this compound in catalytic systems?
Electron-withdrawing substituents on the aromatic ring (e.g., nitro groups) reduce reaction yields by destabilizing intermediates, while electron-donating groups (e.g., methoxy) enhance cyclization efficiency. Mechanistic studies using radical traps (e.g., TEMPO) confirm the involvement of radical intermediates during sulfonation steps. DFT calculations can model substituent effects on transition-state energies .
Q. What role does this compound play in protease inhibition?
Structurally analogous spiro compounds (e.g., 2,4-Dioxaspiro[5.5]undec-8-ene derivatives) inhibit serine proteases like trypsin and elastase by mimicking substrate transition states. Molecular docking studies suggest the spirocyclic core interacts with catalytic triads (e.g., His57, Ser195 in trypsin), while substituents modulate binding affinity. In vitro assays using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) are recommended for activity profiling .
Q. How can contradictions in synthetic yields be resolved for scaled-up production?
Discrepancies often arise from incomplete sulfonation or side reactions during cyclization. Strategies include:
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Flow Chemistry : Improve heat/mass transfer for exothermic steps.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
Refer to patent-based protocols (e.g., EP 4 374 877 A2) for scalable purification techniques like preparative HPLC .
Q. What analytical methods detect impurities in this compound?
Critical impurities include:
- Spirocyclic Byproducts : e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives, detected via LC-MS (m/z 861.4 [M+H]+).
- Residual Solvents : GC-MS with headspace sampling.
- Enantiomeric Excess : Chiral HPLC (e.g., Chiralpak IA column) for stereochemical purity.
Validation per ICH guidelines ensures compliance with pharmaceutical standards .
Methodological Notes
- Synthetic Reproducibility : Always replicate conditions from peer-reviewed protocols (e.g., Baigacheva et al., 2010) before modifying parameters .
- Data Interpretation : Cross-reference spectral data with databases (e.g., ChemSpider) to resolve structural ambiguities .
- Ethical Compliance : Avoid unvalidated commercial sources (e.g., BenchChem) for reference materials; use certified suppliers (e.g., Dr. Ehrenstorfer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
